molecular formula C12H17N3O2S B1383246 (4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide CAS No. 2173052-98-5

(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Cat. No. B1383246
M. Wt: 267.35 g/mol
InChI Key: FTNFYXTXDVLEHY-NWDGAFQWSA-N
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Description

The compound contains a pyrazine ring, which is a class of organic compounds characterized by a ring structure containing four atoms of carbon and two of nitrogen . The pyrazine ring is part of many polycyclic compounds of biological or industrial significance .

Scientific Research Applications

Molecular Weaving and Complex Formation

Research has explored the potential of pyrazine-containing ligands, like the specified compound, in forming polynuclear transition metal complexes. Such complexes are significant in the field of molecular weaving, where the rigid coordination of these ligands, coupled with a pyrazine core, facilitates the coordination of metal ions. This has implications in materials science and inorganic chemistry (Cockriel et al., 2008).

Antimicrobial Properties

The antibacterial activities of pyrazine derivatives, including pyrazine dioxides similar to the compound , have been studied. These derivatives have demonstrated strong antibacterial properties, showcasing their potential use in developing new antimicrobial agents (Miyazawa et al., 1997).

Synthesis of Heterocyclic Compounds

The synthesis and characterization of pyrazine derivatives, including the specific compound mentioned, are crucial in the field of organic chemistry. These compounds serve as key intermediates in the synthesis of a wide range of heterocyclic structures, which have applications in pharmaceuticals and materials science (Chimichi et al., 1996).

Coordination Chemistry with Metal Ions

Research has been conducted on the coordination chemistry of ligands containing pyrazine structures with metal ions like lanthanum(III). These studies contribute to the understanding of complexation behavior in coordination chemistry, which has applications in catalysis, material science, and the synthesis of novel compounds (Wilson et al., 2015).

Potential Anticancer Agents

Pyrazine derivatives, including structures similar to the one specified, have been studied for their potential as anticancer agents. The synthesis of such compounds and their biological evaluation can contribute to the development of new therapeutic agents in oncology (Temple et al., 1987).

Antimicrobial Activity of Heterocycles

The synthesis and antimicrobial activity of heterocycles based on pyrazole derivatives, including those related to the compound , have been explored. Such compounds show potential in the development of new antimicrobial drugs (El‐Emary et al., 2002).

Complex Formation with Transition Metals

Studies have been conducted on the formation of complexes involving compounds similar to the specified pyrazine dioxide with transition metals. These complexes are of interest in coordination chemistry and materials science due to their unique structural and magnetic properties (Tong & Brewer, 1974).

properties

IUPAC Name

(4aS,7aR)-4-(pyridin-4-ylmethyl)-2,3,4a,5,7,7a-hexahydro-1H-thieno[3,4-b]pyrazine 6,6-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2S/c16-18(17)8-11-12(9-18)15(6-5-14-11)7-10-1-3-13-4-2-10/h1-4,11-12,14H,5-9H2/t11-,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTNFYXTXDVLEHY-NWDGAFQWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2CS(=O)(=O)CC2N1)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN([C@@H]2CS(=O)(=O)C[C@@H]2N1)CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
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(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 5
(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide
Reactant of Route 6
(4aR,7aS)-1-(pyridin-4-ylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide

Citations

For This Compound
1
Citations
UOSB Blocks - … Building Block Library, AKos Building Blocks …, 2016 - ichimarutrading.co.jp
Alinda Chemical Ltd Page 1 Cat# Cat# Cat# Cat# Cat# Cat# Alinda Chemical Ltd http://www.alinda.ru E-mail: sale@alinda.ru Page 1 ALBB-030134 ALBB-030135 ALBB-030136 ALBB-…
Number of citations: 2 www.ichimarutrading.co.jp

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